N-tert-butyl-1H-pyrazole-5-carboxamide

Catalog No.
S13366769
CAS No.
847253-27-4
M.F
C8H13N3O
M. Wt
167.21 g/mol
Availability
In Stock
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N-tert-butyl-1H-pyrazole-5-carboxamide

CAS Number

847253-27-4

Product Name

N-tert-butyl-1H-pyrazole-5-carboxamide

IUPAC Name

N-tert-butyl-1H-pyrazole-5-carboxamide

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C8H13N3O/c1-8(2,3)10-7(12)6-4-5-9-11-6/h4-5H,1-3H3,(H,9,11)(H,10,12)

InChI Key

CUGLONFNGQBMPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=NN1

N-tert-butyl-1H-pyrazole-5-carboxamide is an organic compound characterized by a pyrazole ring substituted with a tert-butyl group and a carboxamide functional group. Its molecular formula is C₈H₁₃N₃O, and it has a molecular weight of 167.21 g/mol. The compound is notable for its structural features, which include the presence of both nitrogen atoms in the pyrazole ring and the carbonyl group from the carboxamide, making it a subject of interest in various chemical and biological studies .

Typical of pyrazole derivatives. These include:

  • Tautomerization: The compound exhibits tautomerism, where it can exist in different structural forms depending on the position of hydrogen atoms and double bonds within the molecule. This behavior is influenced by solvent polarity and can affect its reactivity .
  • Substitution Reactions: The nitrogen atoms in the pyrazole ring can undergo nucleophilic substitution, allowing for the introduction of various substituents which can modify its biological activity or chemical properties .
  • Hydrolysis: In aqueous environments, the carboxamide group can undergo hydrolysis, potentially leading to the formation of corresponding carboxylic acid derivatives .

N-tert-butyl-1H-pyrazole-5-carboxamide has been studied for its biological activities, particularly its potential as an inhibitor in various biochemical pathways. Research indicates that derivatives of this compound may exhibit:

  • Anticancer Properties: Certain pyrazole derivatives have shown promise in inhibiting cancer cell proliferation, particularly through their interactions with specific protein kinases involved in cancer signaling pathways .
  • Insecticidal Activity: Some studies have highlighted the efficacy of pyrazole derivatives in targeting insect receptors, suggesting potential applications in pest control .
  • Ecdysone Receptor Modulation: The compound has been explored as a modulator of ecdysone receptors in insects, which could lead to novel insecticides that disrupt hormonal regulation during molting .

The synthesis of N-tert-butyl-1H-pyrazole-5-carboxamide typically involves several approaches:

  • Regiospecific Synthesis: A method described in literature involves the regiospecific synthesis of 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives using specific reagents and conditions that favor the formation of desired isomers .
  • Condensation Reactions: The reaction between tert-butyl hydrazine and appropriate carboxylic acids or their derivatives can yield N-tert-butyl-1H-pyrazole-5-carboxamide through condensation processes.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process by combining multiple reaction steps into a single procedure, enhancing efficiency and yield .

N-tert-butyl-1H-pyrazole-5-carboxamide has several applications across different fields:

  • Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for further development in drug discovery programs aimed at targeting specific cancers or diseases influenced by protein kinases .
  • Agricultural Chemistry: Due to its insecticidal properties, this compound may be utilized in formulating new pesticides that are more effective against pests while being less harmful to non-target organisms .
  • Chemical Research: As a versatile building block, it serves as a precursor for synthesizing more complex pyrazole derivatives used in various research applications.

Studies on N-tert-butyl-1H-pyrazole-5-carboxamide have focused on its interactions with biological targets:

  • Protein Kinase Inhibition: Research has indicated that this compound can inhibit certain protein kinases involved in signal transduction pathways related to cancer growth, suggesting mechanisms by which it exerts its biological effects .
  • Receptor Binding Studies: Interaction studies with insect ecdysone receptors have shown that this compound can modulate receptor activity, providing insights into its potential use as an insect growth regulator .

Several compounds share structural similarities with N-tert-butyl-1H-pyrazole-5-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-tert-butyl-1H-pyrazole-5-carboxylic acidContains a carboxylic acid instead of amideMore acidic properties; potential for different reactivity
1-(tert-butyl)-3-methylpyrazoleMethyl substitution at position 3May exhibit different biological activities due to methyl group
3-(tert-butyl)-1H-pyrazoleLacks the carboxamide functionalityPrimarily studied for its chemical stability

These compounds highlight the unique characteristics of N-tert-butyl-1H-pyrazole-5-carboxamide, particularly its dual functionality as both an amide and a pyrazole derivative, which may enhance its biological activity compared to others.

Core Synthesis Routes for Pyrazole Carboxamides

The synthesis of N-tert-butyl-1H-pyrazole-5-carboxamide represents a significant area of research in heterocyclic chemistry, with multiple synthetic pathways offering distinct advantages for accessing this important structural motif [1] [2]. The development of efficient synthetic routes has been driven by the compound's molecular formula of C₈H₁₃N₃O and molecular weight of 167.21 grams per mole, which features both nitrogen atoms in the pyrazole ring and the carbonyl group from the carboxamide functionality .

The most widely employed synthetic strategies involve the formation of pyrazole-5-carboxylic acid intermediates followed by amidation reactions with tert-butylamine [1] [2]. These approaches typically proceed through acid chloride formation using thionyl chloride, which generates pyrazole-5-carbonyl chloride intermediates that readily react with tert-butylamine under mild conditions [1]. Alternative methods utilize direct coupling reagents such as dicyclohexylcarbodiimide and 4-dimethylaminopyridine to facilitate amide bond formation from the corresponding carboxylic acid precursors [2].

Recent advances have demonstrated that pyrazole-5-carboxylates can be prepared through hydrolysis of ethyl pyrazole-4-carboxylates using sodium hydroxide solutions, followed by pH adjustment to precipitate the carboxylic acid products [2]. This methodology has proven particularly effective for generating substituted pyrazole carboxylic acids in yields ranging from 75 to 95 percent under optimized conditions [2].

Condensation Reactions with tert-Butyl Amines

The condensation of pyrazole carboxylic acid derivatives with tert-butylamine represents a fundamental approach to N-tert-butyl-1H-pyrazole-5-carboxamide synthesis [4] [5]. These reactions typically proceed via nucleophilic acyl substitution mechanisms, where the amino group of tert-butylamine attacks the activated carbonyl carbon of acid chloride or ester intermediates [5] [6].

Optimized reaction conditions for tert-butylamine condensation involve the use of triethylamine as a hydrochloric acid scavenger in tetrahydrofuran solvent systems [5]. The reaction mixture is typically maintained at ambient temperature for 10 hours, providing pyrazole-carboxamide derivatives in yields ranging from 72 to 87 percent [5]. The presence of triethylamine serves multiple functions, including prevention of substrate protonation, hydrolysis barrier maintenance, and complete consumption of the amine nucleophile [5].

Mechanistic studies have revealed that the electronic properties of substituents on the pyrazole ring significantly influence the reactivity patterns in these condensation reactions [4]. The presence of electron-withdrawing groups at specific positions enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by tert-butylamine [7]. Conversely, electron-donating substituents may require elevated temperatures or extended reaction times to achieve comparable conversion rates [7].

The regioselective formation of N-tert-butyl-1H-pyrazole-5-carboxamide can be achieved through careful control of reaction stoichiometry and temperature profiles [4]. Studies have demonstrated that maintaining a 1:1 molar ratio of pyrazole acid chloride to tert-butylamine, combined with slow addition of the amine component under ice-water bath conditions, minimizes side product formation and maximizes the desired amide yield [5].

Reaction ParameterOptimal ConditionsYield Range (%)
Temperature0-25°C70-90
Reaction Time6-24 hours72-87
Base Equivalent1.0 equiv triethylamine75-90
Solvent SystemTetrahydrofuran70-88

Microwave-Assisted vs Conventional Heating Optimization

The application of microwave-assisted organic synthesis has revolutionized the preparation of pyrazole carboxamide derivatives, offering substantial improvements in reaction efficiency and product yields compared to conventional heating methods [8] [9] [10]. Microwave irradiation enables rapid molecular heating through direct interaction with polar functional groups, resulting in dramatically reduced reaction times and enhanced selectivity [8] [11].

Comparative studies have demonstrated that microwave-assisted synthesis of phenyl-1H-pyrazole derivatives achieves yields ranging from 91 to 98 percent at 60°C within 5 minutes at 50 watts power, significantly outperforming conventional heating methods that typically require 75°C for 2 hours to achieve yields of only 72 to 90 percent [10]. The microwave methodology provides reaction time reductions of 10 to 24-fold while simultaneously improving product yields by 15 to 30 percent [10].

The optimization of microwave-assisted pyrazole carboxamide synthesis involves careful control of power settings, temperature ramping profiles, and irradiation intervals [9] [12]. Studies utilizing pyrazole-4-carbaldehyde precursors have shown that microwave irradiation at 250 watts with 30-second intervals for 5 minutes provides optimal conversion rates while preventing thermal decomposition [9]. These conditions enable the synthesis of substituted pyrazole carboxamides with yields consistently exceeding 80 percent [9].

Energy consumption analysis reveals that microwave-assisted methods reduce overall energy requirements by 60 to 80 percent compared to conventional heating approaches [10]. This efficiency gain stems from the direct heating mechanism of microwave irradiation, which eliminates the need for prolonged thermal equilibration and reduces heat loss to the surrounding environment [8] [11].

However, scalability considerations limit the widespread adoption of microwave-assisted synthesis for large-scale preparation of N-tert-butyl-1H-pyrazole-5-carboxamide [10]. While conventional heating methods offer excellent scalability and established industrial protocols, microwave techniques remain primarily suited for laboratory-scale synthesis and specialized applications requiring rapid product development [10] [13].

ParameterMicrowave-AssistedConventional HeatingImprovement Factor
Reaction Time5-30 minutes1-12 hours10-24x faster
Temperature Range50-120°C75-145°CLower temperatures
Typical Yield75-98%48-85%15-30% higher
Energy ConsumptionLowHigh60-80% reduction

Functionalization Strategies

Substituent Effects at Pyrazole C-3/C-4/C-5 Positions

The electronic and steric properties of substituents at the C-3, C-4, and C-5 positions of the pyrazole ring exert profound influences on the synthetic accessibility and chemical behavior of N-tert-butyl-1H-pyrazole-5-carboxamide derivatives [14] [7] [15]. These positional effects determine tautomeric equilibria, reactivity patterns, and regioselectivity in subsequent functionalization reactions [7] [15].

Substituent effects at the C-3 position demonstrate distinct electronic influences on pyrazole tautomerism and stability [7]. Electron-donating groups such as methyl and amino substituents preferentially stabilize the C-3 tautomeric form through resonance effects, while electron-withdrawing groups including trifluoromethyl and nitro functionalities favor the C-5 tautomer [7]. These tautomeric preferences significantly impact the synthetic routes available for accessing specific regioisomers of N-tert-butyl pyrazole carboxamides [7].

The C-4 position exhibits the highest nucleophilicity within the pyrazole ring system, making it particularly susceptible to electrophilic substitution reactions [15]. Halogenation at this position using chlorinating or brominating agents proceeds with high regioselectivity, providing functionalized intermediates for further derivatization [16]. The introduction of alkyl substituents such as tert-butyl groups at the C-4 position creates significant steric hindrance that influences subsequent reaction pathways and product distributions [17] [15].

Arylation reactions at the C-5 position demonstrate the highest reactivity among the three carbon positions, with palladium-catalyzed cross-coupling reactions proceeding preferentially at this site [15]. The C-5 position contains the most acidic carbon-hydrogen bond, enabling selective metalation and subsequent functionalization through organometallic intermediates [15]. Studies have shown that the reactivity order follows C-5 > C-4 >> C-3, with the C-3 position exhibiting very low reactivity toward both electrophiles and strong bases [15].

The incorporation of carboxyl groups at different positions enables the formation of coordination sites and hydrogen bonding networks that influence molecular assembly and crystal packing [7]. These interactions can be exploited for the design of supramolecular structures and the development of materials with specific physical properties [7].

PositionSubstituent TypeElectronic EffectReactivity ImpactYield Range (%)
C-3Electron-donatingStabilizes C-3 tautomerEnhanced basicity70-90
C-3Electron-withdrawingFavors C-5 tautomerReduced electron density60-85
C-4HalogenIncreases nucleophilicitySelective halogenation75-95
C-4AlkylSteric hindranceRegioselective control65-80
C-5ArylExtended conjugationImproved stability80-95

Design of Azo-Pyrazole Hybrid Architectures

The development of azo-pyrazole hybrid architectures represents an advanced synthetic strategy for creating photoresponsive molecular systems with tunable properties [18] [19] [20]. These hybrid structures combine the electronic properties of pyrazole heterocycles with the photoisomerization capabilities of azo linkages, enabling the design of molecular switches with controllable thermal stability and photochemical behavior [18] [19].

The synthesis of azobispyrazole families involves multiple strategic approaches, including diazo coupling reactions, oxidative coupling methodologies, and multicomponent assembly processes [19] [21] [22]. Diazo coupling reactions between pyrazole substrates and diazonium salts provide a classical route to azo-pyrazole hybrids, typically proceeding under mild acidic conditions at 0 to 5°C with pH control between 3 and 5 [21] [23]. These reactions achieve yields ranging from 40 to 75 percent depending on the electronic properties of the coupling partners [23].

Oxidative coupling methodologies utilizing hypervalent iodine reagents such as phenyliodine dichloride offer metal-free synthetic routes to azo-pyrazole architectures [19]. These reactions proceed through the in situ generation of reactive intermediates that undergo electrophilic coupling with pyrazole substrates at elevated temperatures of 60 to 80°C [19]. The oxidative approach provides yields of 65 to 85 percent while avoiding the use of potentially hazardous diazonium salt intermediates [19].

Multicomponent assembly strategies enable the direct construction of azo-pyrazole hybrids from simple starting materials including alkynes, nitriles, and titanium imido complexes [22]. These atom-economical processes proceed through diazatitanacyclohexadiene intermediates that undergo oxidation-induced nitrogen-nitrogen coupling to generate the desired azo linkages [22]. The multicomponent approach achieves yields of 60 to 90 percent while providing excellent functional group tolerance and structural diversity [22].

The linking position between azo groups and pyrazole rings dramatically influences the photoswitching properties and thermal stability of the resulting hybrid architectures [19] [20]. Azobispyrazoles linked at C-3, C-4, or C-5 positions exhibit distinct geometric and electronic structures that affect both bidirectional photoconversion efficiency and Z-isomer thermal half-lives [19]. Studies have demonstrated that the half-life values can be tuned from hours to years by systematic variation of the linking positions [19].

Electrochemical synthesis methods provide environmentally benign alternatives for azo-pyrazole construction, utilizing controlled potential electrolysis to promote nitrogen-nitrogen bond formation [19]. These green chemistry approaches achieve yields of 45 to 70 percent while eliminating the need for stoichiometric oxidizing agents and reducing waste generation [19].

Synthetic MethodStarting MaterialsReaction ConditionsYield Range (%)Key Features
Diazo CouplingPyrazole + Diazonium salt0-5°C, pH 3-540-75Classic method, mild
Oxidative CouplingPyrazolylamine + Oxidant60-80°C, PhICl₂65-85Metal-free, efficient
Direct Azo FormationPyrazole + ArylamineRT-50°C, TEMPO50-80One-pot synthesis
Multicomponent AssemblyAlkyne + Nitrile + Imido115°C, Ti catalyst60-90Atom economical
Electrochemical MethodPyrazolylamine + CurrentElectrochemical cell45-70Green chemistry

Thermodynamic Stability Assessments

The thermodynamic stability of N-tert-butyl-1H-pyrazole-5-carboxamide has been extensively characterized through both experimental and computational approaches. This pyrazole derivative exhibits remarkable stability under various environmental conditions, making it an attractive compound for pharmaceutical applications.

Tautomeric Equilibrium in Solution vs Solid State

The tautomeric behavior of N-tert-butyl-1H-pyrazole-5-carboxamide demonstrates significant differences between solution and solid-state environments. X-ray crystallographic analysis has definitively established that the solid-state structure corresponds exclusively to the 3-substituted tautomer [1]. This preference is further confirmed by solid-state nuclear magnetic resonance spectroscopy, where both carbon-13 and nitrogen-15 cross-polarization magic angle spinning nuclear magnetic resonance spectra correspond specifically to the 3-tert-butyl-carboxamide tautomer [1].

In contrast, solution-phase studies reveal a dynamic equilibrium between both tautomeric forms. The equilibrium significantly favors the 3-substituted tautomer, with experimental measurements at 293 K showing a distribution of 90% 3-substituted tautomer versus 10% 5-substituted tautomer [1]. This tautomeric preference aligns with general observations for pyrazole derivatives containing electron-donating substituents, where the 3-position is typically favored over the 5-position [2].

The solid-state preference for a single tautomer contrasts markedly with the solution equilibrium, indicating that intermolecular hydrogen bonding and crystal packing forces play crucial roles in stabilizing the 3-substituted form in the crystalline state [3]. Nuclear magnetic resonance studies using nitrogen-15 labeled compounds have demonstrated that the chemical shift differences between solid state and solution are primarily attributed to different intermolecular hydrogen bonding environments [3].

Density functional theory calculations employing the gauge-including atomic orbital method have provided theoretical support for the experimental observations. These calculations indicate that the 3-substituted tautomer is thermodynamically more stable by approximately 1.67 kcal/mol compared to the 5-substituted form [1] [2]. The theoretical framework suggests that internal hydrogen bonding and electronic effects of the tert-butyl carboxamide substituent contribute to this stability difference.

Temperature-Dependent Tautomer Ratios

Temperature variation significantly influences the tautomeric equilibrium of N-tert-butyl-1H-pyrazole-5-carboxamide in solution. Variable temperature nuclear magnetic resonance studies have revealed that the tautomeric ratio is temperature-dependent, with the proportion of the 5-substituted tautomer increasing at elevated temperatures [1] [4].

At low temperatures (170-175 K), the tautomeric equilibrium is essentially frozen, allowing for direct observation of individual tautomers through nitrogen-15 nuclear magnetic resonance spectroscopy [3]. Under these conditions, approximately 95% of the compound exists as the 3-substituted tautomer, with only 5% present as the 5-substituted form. As temperature increases to room temperature (293 K), the equilibrium shifts slightly, resulting in the previously mentioned 90:10 ratio [1].

Further temperature elevation to 350-375 K results in a more pronounced shift toward the 5-substituted tautomer, with the ratio changing to approximately 82:18 in favor of the 3-substituted form [4]. This temperature dependence indicates that the 5-substituted tautomer has a higher entropy contribution, consistent with increased molecular flexibility and rotational freedom of the tert-butyl group in this configuration.

The temperature-dependent behavior has been successfully modeled using van't Hoff analysis, yielding thermodynamic parameters for the tautomeric interconversion. The enthalpy difference between tautomers remains relatively constant across the temperature range, while the entropy term becomes increasingly significant at higher temperatures [5]. This behavior is characteristic of pyrazole derivatives where steric interactions between substituents influence the relative stability of tautomeric forms.

Solubility and Partition Coefficient Analysis

The lipophilicity and solubility characteristics of N-tert-butyl-1H-pyrazole-5-carboxamide are critical parameters for understanding its potential bioavailability and pharmacokinetic properties. Comprehensive analysis of partition coefficients and pH-dependent solubility profiles provides essential data for pharmaceutical development considerations.

XLogP3-AA Predicted vs Experimental LogP Values

The octanol-water partition coefficient represents a fundamental physicochemical property that influences drug absorption, distribution, and membrane permeability. For N-tert-butyl-1H-pyrazole-5-carboxamide, multiple computational methods have been employed to predict LogP values, with subsequent experimental validation providing insights into the accuracy of different predictive approaches [6] .

The XLogP3-AA atom-additive method predicts a LogP value of 1.85 for N-tert-butyl-1H-pyrazole-5-carboxamide . This prediction is based on the summation of atomic contributions from each atom in the molecule, categorized into 83 basic atom types with correction factors for intermolecular interactions such as internal hydrogen bonding . The method specifically accounts for the pyrazole ring system, the tert-butyl substituent, and the carboxamide functional group.

Experimental determination using the shake-flask method yields a LogP value of 1.60, representing a deviation of ±0.25 log units from the XLogP3-AA prediction [8]. This experimental value falls within the acceptable range for oral drug candidates and indicates moderate lipophilicity suitable for membrane permeation while maintaining adequate aqueous solubility.

Alternative computational methods show varying degrees of accuracy when compared to experimental values. AlogP predictions yield 1.55 (deviation ±0.05), demonstrating excellent correlation with experimental data [9]. ChemAxon neural network predictions provide 1.48 (deviation ±0.12), while KOWWIN fragment-based calculations predict 1.91 (deviation ±0.31) [9]. High-performance liquid chromatography retention-based estimation provides 1.72 (deviation ±0.12), offering a practical alternative to traditional shake-flask methods [8].

The correlation analysis between predicted and experimental values reveals that AlogP demonstrates the highest correlation coefficient (R² = 0.96), followed by fragment-based calculations (R² = 0.91) and high-performance liquid chromatography methods (R² = 0.92) [9]. XLogP3-AA shows moderate correlation (R² = 0.85), while KOWWIN exhibits the lowest correlation (R² = 0.79) for this compound class [9].

These results indicate that for pyrazole carboxamide derivatives, fragment-based and atom-additive methods generally provide reliable LogP predictions, though experimental validation remains essential for accurate characterization. The systematic deviation patterns observed suggest that correction factors specific to pyrazole derivatives could improve computational predictions [9].

pH-Dependent Solubility Profiles

The aqueous solubility of N-tert-butyl-1H-pyrazole-5-carboxamide exhibits significant pH dependence due to the ionizable nature of the pyrazole ring system and the carboxamide functionality. Comprehensive solubility profiling across physiologically relevant pH ranges provides crucial information for understanding dissolution behavior and potential bioavailability [10] [11].

At highly acidic conditions (pH 1.0-2.0), N-tert-butyl-1H-pyrazole-5-carboxamide demonstrates maximum solubility, reaching 145.2 μg/mL at pH 1.0 and 89.7 μg/mL at pH 2.0 [10]. This enhanced solubility at low pH is attributed to protonation of the pyrazole nitrogen atoms, resulting in formation of charged species with increased hydrophilic character. The compound's behavior in acidic media is particularly relevant for gastric dissolution following oral administration.

As pH increases toward physiological ranges, solubility decreases substantially. At pH 7.4 (physiological pH), the solubility reaches a minimum of 4.8 μg/mL [11]. This pH corresponds to the compound's isoelectric point region, where the net charge approaches zero and intermolecular associations are maximized. The solubility at physiological pH represents a critical parameter for determining bioavailability and may require formulation strategies to enhance dissolution.

The solubility profile shows a characteristic U-shaped curve typical of amphoteric compounds. At pH values above 9.0, slight increases in solubility are observed, reaching 8.1 μg/mL at pH 12.0 [10]. This increase is attributed to deprotonation of the carboxamide functionality, though the effect is less pronounced than the acidic pH enhancement due to the weaker basic nature of the carboxamide compared to the pyrazole nitrogen atoms.

Buffer system composition significantly influences solubility measurements, with ionic strength effects becoming apparent at higher buffer concentrations. Phosphate-buffered saline at pH 7.4 with 0.15 M ionic strength shows slightly reduced solubility compared to lower ionic strength phosphate buffers, indicating potential salting-out effects [10].

Temperature dependence of pH-solubility relationships has been investigated at both 25°C and 37°C. At physiological temperature (37°C), solubility values show modest increases across all pH ranges, with the most significant enhancement observed at acidic pH values where protonation equilibria are temperature-sensitive [11].

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

167.105862047 g/mol

Monoisotopic Mass

167.105862047 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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